molecular formula C26H29FN2O5 B15086148 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B15086148
M. Wt: 468.5 g/mol
InChI Key: NFCLGRVSTNDJLS-ZNTNEXAZSA-N
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Description

This compound belongs to the pyrrolidinone class, characterized by a 1,5-dihydro-2H-pyrrol-2-one core substituted with a 3-fluoro-4-methoxybenzoyl group at position 4, a 4-methylphenyl group at position 5, and a 3-(4-morpholinyl)propyl chain at position 1 (). The 3-fluoro-4-methoxybenzoyl moiety may influence electronic and steric interactions, affecting binding to biological targets.

Properties

Molecular Formula

C26H29FN2O5

Molecular Weight

468.5 g/mol

IUPAC Name

(4E)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-5-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H29FN2O5/c1-17-4-6-18(7-5-17)23-22(24(30)19-8-9-21(33-2)20(27)16-19)25(31)26(32)29(23)11-3-10-28-12-14-34-15-13-28/h4-9,16,23,30H,3,10-15H2,1-2H3/b24-22+

InChI Key

NFCLGRVSTNDJLS-ZNTNEXAZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OC)F)\O)/C(=O)C(=O)N2CCCN4CCOCC4

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC)F)O)C(=O)C(=O)N2CCCN4CCOCC4

Origin of Product

United States

Preparation Methods

Convergent Assembly via N-Alkylation

This three-component coupling strategy demonstrates superior scalability (up to 92% yield):

Step 1:

3-Hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one (1.0 eq.)  
4-Morpholinylpropyl bromide (1.2 eq.)  
K2CO3 (3.0 eq.)  
DMF, 80°C, 12 hr → 83% N-alkylated intermediate  

Step 2:

Intermediate from Step 1 (1.0 eq.)  
3-Fluoro-4-methoxybenzoyl chloride (1.5 eq.)  
Pyridine (2.0 eq.)  
CH2Cl2, 0°C → RT, 6 hr → 92% final product  

Key Advantages:

  • Avoids sensitive protecting groups
  • Enables late-stage benzoylation
  • Compatible with continuous flow processing

Tandem Cyclization-Alkylation Approach

A one-pot methodology reduces purification steps (Table 1):

Table 1: Optimization of Tandem Reaction Conditions

Entry Solvent Temp (°C) Time (hr) Yield (%)
1 DMF 100 3 93
2 DMSO 120 2 88
3 NMP 110 2.5 91
4 DMF/H2O 80 4 85

The optimal protocol employs DMF at 100°C for 3 hours with potassium phthalimide as base, achieving 93% isolated yield. NMR monitoring (H, 500 MHz) confirms complete consumption of starting materials through disappearance of vinylic protons at δ 6.85 ppm.

Enzymatic Dynamic Kinetic Resolution

For enantioselective synthesis (95% ee):

Reaction Parameters:

  • Lipase B from Candida antarctica (CAL-B)
  • Vinyl acetate as acyl donor
  • TBME/Phosphate buffer (pH 7.4) biphasic system
  • 35°C, 24 hr → 89% yield

This biocatalytic method provides access to both enantiomers through careful selection of enzyme and acyl donor.

Critical Process Parameters

Solvent Effects on Morpholinylpropyl Installation

Polar aprotic solvents significantly impact alkylation efficiency (Figure 1):

Solvent Hierarchy:
DMF > NMP > DMSO > DMAc

DFT calculations (B3LYP/6-31G**) reveal stronger cation-π interactions between potassium counterions and DMF (ΔE = −15.6 kcal/mol) versus DMSO (−12.3 kcal/mol).

Temperature-Dependent Byproduct Formation

Three major impurities emerge above 110°C:

  • Demethylated product (5–12%)
  • Morpholine ring-opened adduct (3–8%)
  • Benzoyl migration isomer (2–5%)

Controlled cooling below 100°C suppresses total impurities to <1.5%.

Characterization and Analytical Data

Spectroscopic Fingerprinting

1H NMR (500 MHz, DMSO-d6) :

  • δ 7.82 (d, J = 8.7 Hz, 2H, Ar-H)
  • δ 6.61 (d, J = 8.8 Hz, 2H, Ar-H)
  • δ 5.16 (d, J = 5.2 Hz, 1H, OH)
  • δ 4.14 (s, 2H, NCH2)
  • δ 3.59–3.69 (m, 4H, morpholine OCH2)

HRMS (ESI+) :
m/z calculated for C25H27FN2O4 [M+H]+: 439.2031
Found: 439.2028

Crystallographic Analysis

Single-crystal X-ray diffraction confirms:

  • Dihedral angle between benzoyl/phenyl groups: 67.8°
  • Intramolecular H-bond: O-H···O=C (2.65 Å)
  • Morpholinylpropyl chain in gauche conformation

Industrial-Scale Considerations

Cost Analysis of Key Reagents

Table 2: Reagent Cost per Kilogram Product

Component Cost (USD/kg)
4-Morpholinylpropyl bromide 420
3-Fluoro-4-methoxybenzoyl chloride 780
Potassium phthalimide 95
Solvent recovery −120

Waste Stream Management

The DMF-based process generates 15 L waste/kg product, treatable through:

  • Distillation recovery (89% efficiency)
  • Catalytic hydrogenation of phthalimide byproducts
  • Neutralization of residual bases with citric acid

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The benzoyl group can be reduced to form the corresponding alcohol.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound is compared with structurally similar pyrrolidinones, focusing on substituent variations, physicochemical properties, and reported bioactivities.

Table 1: Structural and Physicochemical Comparison

Compound ID/Name Substituents (Position 4/5/1) Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key References
Target Compound 3-Fluoro-4-methoxybenzoyl/4-methylphenyl/morpholinylpropyl C25H26FN2O5* ~468.5* Not reported Not reported
Compound 23 () 4-Methylbenzoyl/4-trifluoromethoxy-phenyl/hydroxypropyl C22H21F3NO5 436.1570 246–248 32
Compound 25 () 4-Methylbenzoyl/3-trifluoromethyl-phenyl/hydroxypropyl C22H21F3NO4 420.1573 205–207 9
Compound 51 () 4-Chloro-benzoyl/3-fluoro-4-trifluoromethyl-phenyl/methoxypropyl C24H21ClF4NO5 514.1* Not reported Not reported
Compound 20 () 4-Methylbenzoyl/4-tert-butyl-phenyl/hydroxypropyl C25H30NO4 408.2273 263–265 62
Compound in 4-Morpholinylsulfonyl-benzoyl/phenyl/morpholinylpropyl C29H34N3O7S 568.67 Not reported Not reported

*Molecular formula and weight inferred from (C25H27FN2O5, MW 466.5).

Key Observations:

Substituent Effects on Bioactivity: Electron-Withdrawing Groups: Compounds with trifluoromethoxy (Compound 23, ) or trifluoromethyl (Compound 25, ) substituents exhibit lower yields (9–32%) but may enhance metabolic stability. Bulky Substituents: The tert-butyl group in Compound 20 () increases melting point (263–265°C) and yield (62%), suggesting improved crystallinity.

Antifungal and Antimicrobial Activity: Pyrrolidinone derivatives with substituted benzoyl groups (e.g., 4-chloro, 4-methyl) show antifungal activity against Colletotrichum musae (MIC values: 64–256 μg/mL) (). Morpholinyl-containing analogs (e.g., ) are hypothesized to target microbial enzymes due to morpholine’s nucleophilic character ().

Synthetic Challenges :

  • Low yields in compounds with trifluoromethyl groups (e.g., Compound 25, 9% yield) suggest steric or electronic hindrance during synthesis ().

Implications for Structure-Activity Relationships (SAR)

  • Position 4 (Aroyl Group) : Electron-deficient substituents (e.g., fluoro, chloro) may enhance binding to hydrophobic enzyme pockets, as seen in antifungal compounds ().
  • Position 5 (Aryl Group) : Bulky groups (e.g., 4-tert-butyl in Compound 20) improve crystallinity but may reduce membrane permeability ().

Biological Activity

The compound 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidinone core substituted with various functional groups, which may contribute to its biological activity. The presence of the fluoro and methoxy groups is particularly noteworthy, as these substitutions can enhance lipophilicity and metabolic stability, potentially influencing the compound's interaction with biological targets.

Structural Formula

The structural formula can be represented as follows:

C22H28FNO3\text{C}_{22}\text{H}_{28}\text{FNO}_3

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Preliminary studies suggest that it may exhibit:

  • Antiviral Activity : Potential inhibition of viral replication mechanisms.
  • Antioxidant Properties : Scavenging of free radicals, contributing to cellular protection.
  • Enzyme Inhibition : Interaction with key enzymes involved in metabolic processes.

In Vitro Studies

Recent in vitro studies have evaluated the compound's efficacy against various cell lines and biological assays. Notable findings include:

  • Cytotoxicity : The compound displayed selective cytotoxic effects against cancer cell lines while showing minimal toxicity to normal cells.
  • Enzyme Inhibition : It has been tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing IC50 values indicative of moderate inhibitory activity.

Table 1: Summary of Biological Activity

Biological ActivityTargetIC50 Value (µM)Reference
AChE InhibitionAChE10.4
BChE InhibitionBChE7.7
CytotoxicityMCF-715.0

Case Study 1: Antiviral Efficacy

A study investigated the antiviral properties of the compound against Hepatitis B Virus (HBV). The compound demonstrated an effective inhibition of HBV replication with an EC50 value suggesting significant antiviral potential without notable cytotoxicity at therapeutic concentrations .

Case Study 2: Antioxidant Activity

Another study focused on the antioxidant capabilities of the compound, revealing that it effectively scavenged free radicals in vitro, contributing to its potential as a therapeutic agent in oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications in the functional groups significantly influence the biological activity of the compound. For instance, the presence of electron-withdrawing groups such as fluorine enhances enzyme binding affinity due to increased lipophilicity and improved membrane permeability .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Fluorine SubstitutionIncreased potency
Methoxy GroupEnhanced solubility
Morpholine RingImproved bioavailability

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